molecular formula C8H11N3O2 B1392306 Ethyl 2-hydrazinonicotinate CAS No. 292155-95-4

Ethyl 2-hydrazinonicotinate

Cat. No.: B1392306
CAS No.: 292155-95-4
M. Wt: 181.19 g/mol
InChI Key: WUTSCQRRPAROJE-UHFFFAOYSA-N
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Description

Ethyl 2-hydrazinonicotinate is a nicotinic acid derivative featuring a hydrazine group at the 2-position of the pyridine ring and an ethyl ester moiety. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and bioconjugation chemistry due to the reactivity of its hydrazine group, which enables the formation of hydrazones with carbonyl-containing molecules . Its ethyl ester group balances stability and solubility in organic solvents, making it a versatile precursor for more reactive derivatives, such as succinimidyl esters used in protein labeling .

Properties

IUPAC Name

ethyl 2-hydrazinylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-2-13-8(12)6-4-3-5-10-7(6)11-9/h3-5H,2,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTSCQRRPAROJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydrazinonicotinate can be synthesized through the reaction of ethyl nicotinate with hydrazine hydrate. The reaction typically involves heating ethyl nicotinate with an excess of hydrazine hydrate under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the careful control of reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydrazinonicotinate undergoes various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while reduction can produce hydrazones. Substitution reactions can lead to a variety of substituted this compound derivatives.

Scientific Research Applications

Ethyl 2-hydrazinonicotinate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-hydrazinonicotinate involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between Ethyl 2-hydrazinonicotinate and analogous compounds in terms of structure, reactivity, and applications.

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Key Functional Groups Reactivity/Applications Safety Profile
This compound Hydrazine (-NHNH₂), Ethyl ester Forms hydrazones with ketones/aldehydes; precursor to bioconjugation reagents Likely toxic (hydrazine hazard)
Ethyl 2-methylnicotinate Methyl (-CH₃), Ethyl ester Lipophilic building block for heterocycle synthesis; limited reactivity Irritant (Risk Code Xi)
Ethyl 2-hydroxy-5-nitronicotinate Hydroxyl (-OH), Nitro (-NO₂) Electron-withdrawing nitro group enhances electrophilicity; potential explosive hazard High hazard (nitro compounds)
Succinimidyl 2-hydrazinonicotinate hydrochloride Hydrazine, NHS ester Reacts with amines under mild conditions; used in protein crosslinking and labeling Handle as corrosive

Key Comparisons:

Reactivity: The hydrazine group in this compound enables nucleophilic reactions (e.g., hydrazone formation), distinguishing it from inert analogs like Ethyl 2-methylnicotinate . Compared to Succinimidyl 2-hydrazinonicotinate hydrochloride, the ethyl ester requires harsher conditions for hydrolysis, limiting its direct use in bioconjugation . Ethyl 2-hydroxy-5-nitronicotinate’s nitro group introduces electrophilic character, making it susceptible to reduction reactions, unlike the hydrazine-based target compound .

Applications: this compound serves as a precursor to active esters (e.g., NHS derivatives) for bioconjugation, whereas Succinimidyl 2-hydrazinonicotinate hydrochloride is directly used in protein labeling . Ethyl 2-methylnicotinate’s non-reactive methyl group limits its utility to intermediates in heterocyclic synthesis .

Safety: Hydrazine derivatives like this compound are presumed toxic or carcinogenic, requiring stringent handling. In contrast, Ethyl 2-methylnicotinate poses milder irritant risks , while nitro-containing analogs (e.g., Ethyl 2-hydroxy-5-nitronicotinate) carry explosive hazards .

Research Findings and Industrial Relevance

  • Bioconjugation: this compound’s derivatives are critical in HydraLinK™ reagents for coupling biomolecules, emphasizing its role in biochromatography and diagnostics .
  • Pharmaceutical Synthesis : The hydrazine moiety facilitates the construction of nitrogen-rich heterocycles, which are common in drug scaffolds (e.g., antivirals or kinase inhibitors).
  • Stability Considerations : The ethyl ester group enhances shelf stability compared to active esters like succinimidyl derivatives, which require cold storage .

Biological Activity

Ethyl 2-hydrazinonicotinate is a hydrazine derivative characterized by the presence of a hydrazine group attached to a nicotinic acid derivative. Its molecular formula is C₉H₁₃N₃O₂, indicating it contains nine carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms. This compound has garnered attention in pharmacological research due to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanisms behind its antimicrobial effects may involve disrupting bacterial cell walls or interfering with metabolic processes within the bacteria.

Anticancer Potential

This compound has also been investigated for its anticancer properties . It is hypothesized that the compound may induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways. In vitro studies have demonstrated its efficacy against several cancer cell lines, suggesting it could be developed into a therapeutic agent for cancer treatment .

Other Biological Activities

In addition to its antimicrobial and anticancer effects, this compound has been associated with various other biological activities, including:

  • Antiinflammatory Effects : Some studies suggest that this compound may reduce inflammation, which could be beneficial in treating inflammatory diseases .
  • Anticonvulsant Activity : Preliminary research indicates potential anticonvulsant effects, making it relevant for neurological applications .
  • Antitubercular Activity : There is evidence supporting its effectiveness against Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of both the hydrazine and nicotinic acid moieties contributes significantly to its pharmacological properties. Comparative studies with similar compounds have highlighted unique features that enhance its bioactivity:

Compound NameStructure SimilarityUnique Features
Ethyl HydrazineContains a hydrazine groupSimpler structure; primarily used as a fuel
Nicotinic Acid HydrazoneDerived from nicotinic acidExhibits different biological activities
4-HydrazinopyridinePyridine ring with a hydrazine groupMore potent in certain biological assays
Pyrazole DerivativesContains adjacent nitrogen atomsOften used in pharmaceuticals for anti-inflammatory effects

The unique combination of structural features in this compound allows it to engage in diverse interactions within biological systems, enhancing its potential as a therapeutic agent.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound and its derivatives:

  • Antimicrobial Study : A study reported that derivatives of this compound exhibited significant antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Cancer Cell Line Testing : In vitro tests on various cancer cell lines demonstrated that this compound could induce apoptosis at specific concentrations, suggesting a promising avenue for cancer therapy development .
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced inflammatory markers, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Q. How can researchers ensure reproducibility of synthetic protocols?

  • Methodological Answer : Include detailed procedural footnotes (e.g., cooling rate after reflux, exact grade of silica gel). Publish raw spectral data (e.g., NMR FID files) in supplementary materials. Adhere to NIH guidelines for reporting experimental conditions (solvent batch numbers, instrument calibration dates) .

Q. What criteria validate computational models for this compound’s reactivity?

  • Methodological Answer : Compare computed Gibbs free energies (±2 kcal/mol) with experimental kinetic data. Validate forcefields using experimental density and viscosity measurements (e.g., OPLS-AA vs. CHARMM). Report convergence criteria (e.g., <0.001 kcal/mol/Å in MD simulations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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